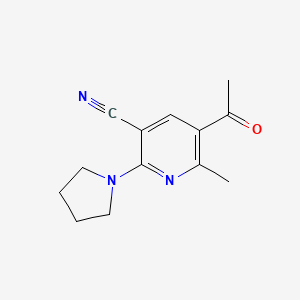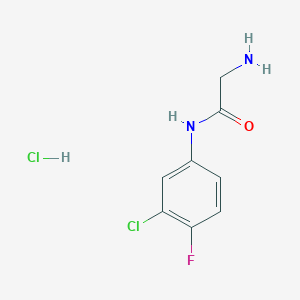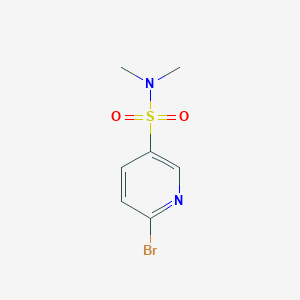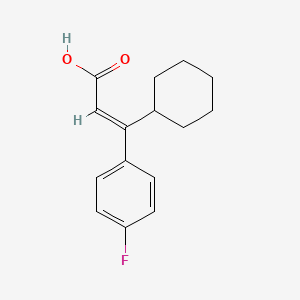
2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)propanamide
Vue d'ensemble
Description
2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)propanamide (2-CN-4FP-2MP) is an organic compound that has been studied extensively in recent years due to its potential application in a variety of scientific fields. This compound is a member of the arylcyanamides family, which is a class of compounds composed of a cyano group linked to an aromatic ring. 2-CN-4FP-2MP has been studied for its potential use in drug development, as a potential anti-cancer agent, and as a catalyst for chemical reactions. In
Applications De Recherche Scientifique
2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)propanamide has been studied extensively for its potential applications in a variety of scientific fields. One of the most promising applications of this compound is in drug development, as it has been found to have anti-cancer properties. Additionally, this compound has been studied as a potential catalyst for chemical reactions, as it has been found to be able to increase the efficiency of certain reactions. Furthermore, 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)propanamide has been studied for its potential use in the synthesis of other compounds, as it has been found to be able to facilitate the synthesis of certain compounds.
Mécanisme D'action
The mechanism of action of 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)propanamide is not fully understood, however, it is believed that the cyano group of the compound is able to bind to certain molecules in the body, which can lead to a variety of effects. Specifically, the cyano group of the compound has been found to be able to bind to DNA molecules, which can lead to the inhibition of certain enzymes and the blocking of certain pathways in the body. Additionally, the cyano group of the compound has been found to bind to certain proteins, which can lead to the inhibition of certain enzymes and the blocking of certain pathways in the body.
Biochemical and Physiological Effects
2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)propanamide has been found to have a variety of biochemical and physiological effects. Specifically, this compound has been found to inhibit the growth of certain types of cancer cells, as well as to inhibit the growth of certain types of bacteria. Additionally, this compound has been found to have anti-inflammatory effects, as well as to have antioxidant effects. Furthermore, this compound has been found to have anti-fungal effects, as well as to have anti-viral effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)propanamide in lab experiments has both advantages and limitations. One of the main advantages of using this compound in lab experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, this compound has been found to be relatively stable and is not easily degraded. One of the main limitations of using this compound in lab experiments is that it can be toxic if used in large quantities. Furthermore, this compound can be difficult to handle and can be difficult to store.
Orientations Futures
The potential applications of 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)propanamide are vast, and there are many potential future directions for research. One potential future direction for research is to further explore the potential use of this compound in drug development, as it has been found to have anti-cancer properties. Additionally, future research could explore the potential use of this compound as a catalyst for chemical reactions, as it has been found to be able to increase the efficiency of certain reactions. Furthermore, future research could explore the potential use of this compound in the synthesis of other compounds, as it has been found to be able to facilitate the synthesis of certain compounds. Finally, future research could explore the potential use of this compound in medical treatments, as it has been found to have a variety of biochemical and physiological effects.
Propriétés
IUPAC Name |
2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-22-16-5-3-2-4-12(16)10-13(11-19)17(21)20-15-8-6-14(18)7-9-15/h2-9,13H,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAXNEVLMSGNLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(C#N)C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Chloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B3033823.png)
![(E)-3-(dimethylamino)-1-[2-(2-thienyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B3033824.png)
![1-{cyclohexyl[(4-methylphenyl)sulfonyl]methyl}-3,4-dimethyl-5-phenyltetrahydro-2H-imidazol-2-one](/img/structure/B3033827.png)
![2-(4-chlorophenyl)hexahydro-1H-pyrrolo[3',4':4,5]isoxazolo[3,2-c][1,4]oxazine-1,3(2H)-dione](/img/structure/B3033828.png)


![1-(7,8-Dinitro-1,2,4,5-tetrahydro-3H-1,5-methanobenzo[d]azepin-3-yl)ethan-1-one](/img/structure/B3033832.png)
![3-(4-cyanophenyl)-2-[(4-iodophenyl)sulfonylamino]propanoic Acid](/img/structure/B3033833.png)



![(6R,8S)-7,7-Dichloro-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide](/img/structure/B3033840.png)
![4-[(3aS,4R,9bR)-6,7-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B3033842.png)